molecular formula C23H26N2O4S B11535522 N-cyclooctyl-4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzenesulfonamide

N-cyclooctyl-4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzenesulfonamide

Cat. No.: B11535522
M. Wt: 426.5 g/mol
InChI Key: DZMWAZDONAEOKN-UHFFFAOYSA-N
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Description

N-cyclooctyl-4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzenesulfonamide is a complex organic compound with a unique structure that includes a cyclooctyl group, a benzenesulfonamide moiety, and an isoindoline-1,3-dione group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclooctyl-4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzenesulfonamide typically involves multiple steps. One common method includes the reaction of cyclooctylamine with 4-formylbenzenesulfonamide to form an intermediate Schiff base. This intermediate is then reacted with phthalic anhydride to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane or toluene and may involve heating to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-cyclooctyl-4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). Reaction conditions may vary, but they often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfonic acids, reduction may produce amines, and substitution reactions can result in various substituted derivatives of the original compound .

Scientific Research Applications

N-cyclooctyl-4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclooctyl-4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclooctyl-4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclooctyl group and benzenesulfonamide moiety contribute to its versatility and potential in various research fields .

Properties

Molecular Formula

C23H26N2O4S

Molecular Weight

426.5 g/mol

IUPAC Name

N-cyclooctyl-4-[(1,3-dioxoisoindol-2-yl)methyl]benzenesulfonamide

InChI

InChI=1S/C23H26N2O4S/c26-22-20-10-6-7-11-21(20)23(27)25(22)16-17-12-14-19(15-13-17)30(28,29)24-18-8-4-2-1-3-5-9-18/h6-7,10-15,18,24H,1-5,8-9,16H2

InChI Key

DZMWAZDONAEOKN-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CCC1)NS(=O)(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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